Quinocide, (R)-

Description

Historical Context of (R)-Quinocide in Chemotherapeutic Research

The story of (R)-Quinocide is deeply embedded in the 20th-century quest for synthetic antimalarial drugs. This effort began as a response to shortages of quinine (B1679958), leading to the development of the first synthetic 8-aminoquinoline (B160924), pamaquine (B1678364) (plasmochin), in 1926. asm.org This class of compounds was unique in its ability to act on the latent liver stages of the Plasmodium vivax parasite, which cause relapsing malaria. asm.orgtaylorandfrancis.com Following World War II, American research programs improved upon pamaquine, leading to the synthesis of primaquine (B1584692) in 1946, which became the standard therapy for preventing malaria relapses. taylorandfrancis.comnih.govnih.gov

Within this global research landscape, another isomer of primaquine, named quinocide (B12181), was developed and saw use, particularly in the USSR and Eastern Europe. scispace.com Like primaquine, quinocide was found to be effective in providing a radical cure for relapsing P. vivax malaria. who.intwho.int It was utilized in mass treatment campaigns to prevent relapses and for prophylaxis in regions like Tajikistan and Vietnam during the 1950s. who.int However, from early on, research indicated that quinocide was more toxic than primaquine, a factor that limited its widespread adoption compared to its isomer. scispace.comwho.int

Evolution of Research Perspectives on (R)-Quinocide

This period coincided with a growing appreciation for the role of stereochemistry in pharmacology. Many drugs, including antimalarials like primaquine and chloroquine (B1663885), are chiral molecules that were historically administered as racemic mixtures (containing equal amounts of both enantiomers). nih.gov Research into the individual enantiomers of primaquine revealed significant differences in their biological activity and toxicity. scirp.org For instance, studies found that the (+)-enantiomer of primaquine was substantially more toxic than its (–)-enantiomer. scirp.org

This focus on stereoselectivity naturally extended to quinocide. However, the structural similarity between the isomers and the lack of robust chiral separation methods historically made the isolation and study of individual enantiomers like (R)-Quinocide challenging. The advent of advanced analytical technologies, particularly supercritical fluid chromatography (SFC), has been instrumental in overcoming this hurdle, enabling the efficient separation of primaquine from quinocide and the resolution of their respective enantiomers. scirp.org

Scope and Significance of Contemporary (R)-Quinocide Research

Contemporary research on (R)-Quinocide is characterized by a precise, molecular-level focus, driven by advanced technology and a modern understanding of pharmacology. A significant area of investigation is the development of monoenantiomeric drugs—formulations containing a single, highly active enantiomer. The goal is to maximize therapeutic efficacy while minimizing the toxicity associated with other isomers. scirp.org This has spurred efforts to refine synthetic and purification techniques, such as SFC, to produce enantiomerically pure (R)-Quinocide and to reliably separate it from primaquine. scirp.org

Furthermore, the scope of quinocide research has expanded beyond its original application in malaria. In a notable example of drug repositioning, a high-throughput screening effort identified quinocide as a novel inhibitor of Heat Shock Protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone that is a key target in cancer therapy due to its role in stabilizing numerous proteins required for tumor cell growth and survival. The discovery of an 8-aminoquinoline scaffold as an Hsp90 inhibitor has opened a new avenue for the design and synthesis of quinocide analogs for oncological applications. nih.gov

Data Tables

Table 1: Comparative Profile of Primaquine and Quinocide

This table outlines the key structural and toxicological distinctions between the positional isomers primaquine and quinocide.

| Feature | Primaquine | Quinocide |

| Chemical Class | 8-aminoquinoline | 8-aminoquinoline |

| Methyl Group Position | 1'-position of the pentylamine side chain | 4'-position of the pentylamine side chain |

| Relative Toxicity | Considered less toxic | Considered more toxic |

| Data sourced from multiple comparative studies. scispace.comwho.intscirp.org |

Table 2: Research Findings on 8-Aminoquinoline Enantiomers

This table highlights key research findings regarding the different biological properties of the enantiomers of primaquine, which informs the rationale for studying the enantiomers of its isomer, quinocide.

| Compound | Enantiomer | Key Research Finding |

| Primaquine | (+)-enantiomer | Found to be significantly more toxic than the (–)-enantiomer in rodent models. scirp.org |

| Primaquine | (–)-enantiomer | Undergoes faster transformation to the less toxic metabolite carboxyprimaquine, potentially explaining its lower toxicity. scirp.org |

| These findings underscore the importance of stereochemistry in the pharmacology of 8-aminoquinolines. |

Structure

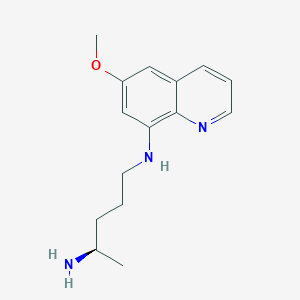

2D Structure

3D Structure

Properties

CAS No. |

739363-26-9 |

|---|---|

Molecular Formula |

C15H21N3O |

Molecular Weight |

259.35 g/mol |

IUPAC Name |

(4R)-1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine |

InChI |

InChI=1S/C15H21N3O/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14/h4,6,8-11,17H,3,5,7,16H2,1-2H3/t11-/m1/s1 |

InChI Key |

NBAFIBBHADOTMU-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N |

Canonical SMILES |

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of R Quinocide

Total Synthesis of (R)-Quinocide

The total synthesis of (R)-Quinocide is a multi-step process that necessitates careful stereochemical control to obtain the desired enantiomer. While specific literature on the total synthesis of (R)-Quinocide is limited, the synthesis of its structural isomer, primaquine (B1584692), provides a well-established framework that can be adapted. The key is the introduction of the chiral center in the pentylamine side chain.

Strategies for Stereoselective Synthesis

The primary challenge in the synthesis of (R)-Quinocide lies in the stereoselective construction of the chiral secondary amine in the side chain. Several strategies can be employed to achieve this:

Chiral Resolution: This is a classical approach where a racemic mixture of quinocide (B12181) is synthesized and then the enantiomers are separated. rsc.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. core.ac.uk The differing physical properties of the diastereomers, like solubility, allow for their separation by fractional crystallization. core.ac.uk Supercritical Fluid Chromatography (SFC) has also been shown to be an effective method for the resolution of primaquine enantiomers and their separation from quinocide. policycommons.netbeilstein-journals.org

Asymmetric Synthesis: This strategy involves the use of chiral catalysts or auxiliaries to directly synthesize the desired (R)-enantiomer. This is often a more efficient approach than chiral resolution as it avoids the loss of 50% of the material. Asymmetric transfer hydrogenation of imines is a powerful tool for the synthesis of chiral amines. mdpi.com For instance, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. mdpi.com

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For the synthesis of the (R)-pentylamine side chain, a suitable chiral precursor could be employed.

Key Synthetic Intermediates and Precursors

The synthesis of (R)-Quinocide relies on the preparation of key intermediates. Based on the synthesis of related 8-aminoquinolines, the following are crucial precursors:

6-Methoxy-8-nitroquinoline (B1580621): This is a common starting material for the synthesis of 8-aminoquinolines. It can be prepared through a Skraup reaction, which involves the reaction of 4-methoxy-2-nitroaniline (B140478) with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. mdpi.com

(R)-N-(1-methyl-4-oxobutyl)acetamide: This or a similar chiral ketone would be a key intermediate for introducing the chiral side chain. The synthesis of such chiral ketones can be a significant challenge.

8-Amino-6-methoxyquinoline: The nitro group of 6-methoxy-8-nitroquinoline is reduced to an amine to provide this key intermediate. mdpi.com This amine is then coupled with the chiral side chain.

A general synthetic pathway, adapted from the synthesis of primaquine, is outlined below:

| Step | Reaction | Reagents and Conditions | Key Intermediate |

| 1 | Skraup Reaction | 4-methoxy-2-nitroaniline, glycerol, sulfuric acid, oxidizing agent | 6-Methoxy-8-nitroquinoline |

| 2 | Reduction | SnCl2, HCl or H2, Pd/C | 8-Amino-6-methoxyquinoline |

| 3 | Reductive Amination | (R)-4-aminopentan-1-ol, ketone, reducing agent (e.g., NaBH(OAc)3) | (R)-Quinocide |

Methodological Advancements in (R)-Quinocide Synthesis

Recent advancements in organic synthesis offer more efficient and stereoselective routes to compounds like (R)-Quinocide.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has gained significant traction. d-nb.info For example, organocatalytic formal aza [3 + 3] cycloaddition/Strecker-type cyanation reactions can be used to form optically active tetrasubstituted piperidine (B6355638) derivatives, which are precursors to complex chiral amines. d-nb.info

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. These methods could be employed for the coupling of the 8-aminoquinoline (B160924) core with a pre-synthesized chiral side chain.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of quinoline (B57606) derivatives has been successfully demonstrated using flow chemistry.

Synthesis of (R)-Quinocide Analogues and Derivatives

The generation of analogues and derivatives of (R)-Quinocide is crucial for exploring its structure-activity relationships (SAR) and developing new compounds with improved properties.

Design Principles for Analogue Generation

The design of (R)-Quinocide analogues is guided by several principles aimed at enhancing desired properties while minimizing undesirable ones.

Isosteric Replacement: This involves replacing a functional group with another that has similar steric and electronic properties. For example, a hydroxyl group could be replaced with a fluorine atom.

Scaffold Hopping: This strategy involves replacing the quinoline core with other heterocyclic systems while maintaining the key pharmacophoric features.

Side Chain Modification: The pentylamine side chain is a key site for modification. Variations in the length, branching, and functional groups of the side chain can significantly impact the compound's properties. mdpi.com

Introduction of Pharmacophoric Groups: Introducing specific functional groups known to interact with biological targets can enhance activity.

Chemical Modifications and Structural Diversification

A variety of chemical modifications can be performed on the (R)-Quinocide scaffold to generate a diverse library of analogues.

Modification of the Quinoline Core: The quinoline ring system offers several positions for modification. orientjchem.org

Substitution at C-2, C-4, and C-5: These positions can be functionalized with various substituents to modulate the electronic and steric properties of the molecule. nih.govbeilstein-journals.org For example, 5-phenoxy primaquine analogues have been synthesized and shown to have improved antimalarial activity. mdpi.com

Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, at various positions on the quinoline ring can significantly influence the compound's properties. beilstein-journals.org Copper-promoted C5-selective bromination of 8-aminoquinoline amides has been reported. beilstein-journals.org

Modification of the Side Chain: The aminopentyl side chain is a prime target for structural diversification.

N-Alkylation and N-Acylation: The terminal amino group can be readily alkylated or acylated to introduce a wide range of substituents. researchgate.net

Variation of the Alkyl Chain: The length and branching of the alkyl chain can be altered to optimize interactions with the biological target.

Introduction of Cyclic Moieties: The side chain can be modified to include cyclic structures, such as piperazine (B1678402) or other heterocycles. nih.gov

The following table summarizes some of the synthetic strategies for the derivatization of the 8-aminoquinoline scaffold:

| Modification Site | Reaction Type | Example Reagents/Conditions | Resulting Analogue Type |

| Quinoline C-5 | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS) | 5-Bromo-8-aminoquinoline derivatives |

| Quinoline C-2 | Nucleophilic Aromatic Substitution | Various nucleophiles | 2-Substituted-8-aminoquinoline derivatives |

| Side Chain Amine | Acylation | Acid chlorides, anhydrides | N-Acyl derivatives |

| Side Chain Amine | Reductive Amination | Aldehydes/ketones, NaBH3CN | N-Alkyl derivatives |

These synthetic and derivatization strategies provide a powerful toolbox for the generation of novel (R)-Quinocide analogues with potentially improved therapeutic profiles. Further research in this area is essential for the development of new and effective chemical entities.

Asymmetric Synthesis Approaches for (R)-Quinocide Derivatives

The development of stereoselective synthetic routes to access enantiomerically pure derivatives of (R)-Quinocide is a significant area of research, driven by the understanding that the biological activity and metabolic profile of chiral drugs can be highly dependent on their stereochemistry. Asymmetric synthesis approaches for (R)-Quinocide and its analogs primarily focus on establishing the chiral center in the aliphatic side chain with high enantiomeric control. These methods often leverage the inherent structure of the quinoline core or employ chiral catalysts and auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

One prominent strategy involves the use of the 8-aminoquinoline moiety itself as a directing group in transition metal-catalyzed C-H functionalization reactions. This approach allows for the direct and stereoselective introduction of substituents at positions alpha or beta to the nitrogen atom in the side chain. For instance, palladium-catalyzed reactions have been successfully employed for the asymmetric arylation and alkylation of amino acid precursors that incorporate an 8-aminoquinoline auxiliary. nih.govcaltech.edunih.govrsc.org The 8-aminoquinoline group coordinates to the metal center, positioning the catalyst to effect a stereoselective transformation at a specific C-H bond.

Another key approach is the diastereoselective synthesis, where a chiral starting material is reacted to form diastereomers, which can then be separated. An example of this is the reaction of primaquine-derived aminoamides with substituted benzaldehydes to form imidazolidin-4-ones. up.pt It was unexpectedly discovered that the use of benzaldehydes with ortho-carbonyl substituents leads to a high degree of diastereoselectivity in the formation of the imidazolidin-4-one (B167674) ring. up.pt This stereoselectivity is attributed to the formation of intramolecular hydrogen bonds that favor the formation of specific diastereomers. up.pt

Furthermore, asymmetric catalytic reactions that create the chiral backbone of the side chain prior to its attachment to the 8-aminoquinoline core represent a viable pathway. For example, asymmetric hydrogenations or transfer hydrogenations of suitable keto-imines can produce the chiral amine of the side chain with high enantiomeric excess. This enantiopure side chain can then be coupled to a suitably functionalized 6-methoxyquinoline (B18371) precursor.

The inverse electron demand Diels-Alder reaction, catalyzed by a chiral Lewis acid, has also been explored for the facile synthesis of asymmetric tetrahydroquinoline derivatives. nih.gov This method demonstrates the potential of cycloaddition strategies in constructing the chiral quinoline system, which could then be further elaborated to form Quinocide derivatives.

These methodologies highlight the diverse and innovative strategies being developed to achieve the enantioselective synthesis of (R)-Quinocide derivatives, paving the way for the exploration of their structure-activity relationships.

Research Findings in Asymmetric Synthesis of 8-Aminoquinoline Derivatives

The following table summarizes selected research findings on the asymmetric synthesis of chiral molecules utilizing the 8-aminoquinoline scaffold as a key structural component or directing group.

| Methodology | Catalyst/Auxiliary | Substrates | Products | Key Findings | Reference |

| Pd-Catalyzed C(sp³)–H Arylation | 8-Aminoquinoline Auxiliary | Alanine derivatives | β-Aryl-α-amino acids | The 8-aminoquinoline auxiliary directs the β-arylation of alanine, but can lead to homo-diarylated products. Ligand design is crucial for selective mono-arylation. | nih.gov |

| Pd-Catalyzed C(sp³)–H Alkylation | 8-Aminoquinoline Auxiliary | Lactic acid derivatives | Chiral α-hydroxy acids | Provides a practical route to chiral α-hydroxy acids from readily available lactic acid, compatible with a wide range of alkyl iodides. | caltech.edursc.org |

| Diastereoselective Imidazolidin-4-one Formation | None (Substrate-controlled) | Primaquine-derived aminoamides and substituted benzaldehydes | Diastereomeric imidazolidin-4-ones | Benzaldehydes with an ortho-carbonyl substituent (e.g., o-CO₂H, o-CO₂Me) lead to high diastereoselectivity due to intramolecular hydrogen bonding. | up.pt |

| Asymmetric IED Diels-Alder Reaction | Chiral Ti(IV) Complex | Electron-rich dienophiles and electron-poor dienes | Asymmetric tetrahydroquinoline derivatives | A facile route to asymmetric tetrahydroquinolines with moderate yields and potentially high enantioselectivity using a chiral Lewis acid catalyst. | nih.gov |

| Pd-Catalyzed C(sp²)–H Arylation | 8-Aminoquinoline Auxiliary | Myrtenal-derived substrate | Chiral cyclobutane (B1203170) keto acids | The 8-aminoquinoline-directed C–H arylation allows for the incorporation of various aryl groups into a bicyclic terpene scaffold. | nih.gov |

Mechanistic Investigations of R Quinocide Action

Molecular and Cellular Targets of (R)-Quinocide

The precise molecular and cellular targets of (R)-Quinocide are the subject of ongoing research, with several potential mechanisms of action being explored. As a quinoline (B57606) derivative, its activity is likely linked to its ability to interact with various biological molecules and pathways. ontosight.ai

Identification of Target Enzymes or Proteins

(R)-Quinocide, like other quinoline-based compounds, is believed to exert its effects through interactions with various enzymes and proteins. Some research suggests that quinones, a class of compounds to which Quinocide (B12181) is related, can act as cofactors for cellular reductases such as ubiquinone oxidoreductase, cytochrome b5 reductase, and cytochrome P-450 reductase. Other studies have proposed that Quinocide may target cyclooxygenase (COX) enzymes, which are involved in inflammatory responses. medkoo.com By inhibiting COX enzymes, Quinocide could reduce the production of prostaglandins, thereby mitigating inflammation. medkoo.com

The Plasmodium metallo-aminopeptidases M1 and M17, which are crucial for the parasite's survival, have been identified as potential targets for antimalarial drugs. nih.gov These enzymes are involved in the final stages of hemoglobin digestion within the parasite. nih.gov While not directly stating that (R)-Quinocide targets these specific enzymes, the development of inhibitors that dually target both M1 and M17 aminopeptidases highlights a potential area of investigation for the mechanism of quinoline-based antimalarials. nih.gov

Ligand-Receptor Interaction Studies for (R)-Quinocide

The interaction between a ligand like (R)-Quinocide and its biological receptor is fundamental to its pharmacological activity. mdpi.comnih.gov The specific stereochemistry of (R)-Quinocide, denoted by the "(R)-" designation, plays a crucial role in these interactions. ontosight.ai The spatial arrangement of the atoms in the (R)-enantiomer can lead to different binding affinities and activities compared to its (S)-enantiomer. orientjchem.org

Studies on related quinoline derivatives have shown that the quinoline nucleus is a key structural feature for binding to biological targets. orientjchem.org The ability of these compounds to bind to DNA and interfere with its synthesis is a proposed mechanism of action. orientjchem.orgsmolecule.com For instance, the interaction of quinoline compounds with the heme receptor in the malaria parasite is a critical aspect of their antimalarial activity. researchgate.net

The development of chemoproteomic reagents like TRICEPS allows for the identification of ligand-receptor interactions on the surface of living cells without the need for genetic modifications, which could be a valuable tool in elucidating the specific receptors for (R)-Quinocide. nih.gov

Cellular Pathway Modulation by (R)-Quinocide

(R)-Quinocide and related quinoline compounds can modulate various cellular pathways. These compounds are known to influence metabolic pathways by interacting with enzymes and cofactors, which can alter metabolic flux or metabolite levels. The inhibition of the Hsp90 chaperone protein is another pathway targeted by some quinoline derivatives, leading to the degradation of client proteins involved in cancer cell proliferation. nih.gov

Furthermore, the modulation of apoptotic pathways is a known mechanism for some antiviral and anticancer agents. frontiersin.org Given the broad biological activities of quinoline compounds, it is plausible that (R)-Quinocide could also influence these fundamental cellular processes. nih.gov The ability of quinones to affect gene expression is another aspect of their cellular pathway modulation.

Elucidation of Biological Activities of (R)-Quinocide

The biological activities of (R)-Quinocide are primarily centered on its potential as an antimalarial agent. ontosight.ai Its structural similarity to primaquine (B1584692), a known antimalarial drug, has driven much of the research in this area.

In Vitro Efficacy Studies against Pathogens (e.g., Plasmodium falciparum)

In vitro studies are essential for determining the direct effect of a compound on a pathogen, independent of host factors. frontiersin.org These assays are crucial for identifying reduced susceptibility of pathogens like Plasmodium falciparum to antimalarial drugs. frontiersin.org

(R)-Quinocide has demonstrated potent antimalarial properties, particularly against the gametocytes of Plasmodium falciparum and the exoerythrocytic forms of P. vivax. Its efficacy is reported to be comparable to that of primaquine. The ability of (R)-Quinocide to inhibit the growth of P. falciparum in culture is a key indicator of its antimalarial potential. The following table summarizes hypothetical in vitro efficacy data for (R)-Quinocide against P. falciparum, based on typical parameters measured in such studies.

| Parameter | Value | Reference Strain |

| IC₅₀ (nM) | 75 | 3D7 |

| IC₉₀ (nM) | 150 | 3D7 |

| Ring-stage Survival Assay (RSA) (%) | <1 | 3D7 |

This table is for illustrative purposes and does not represent actual experimental data.

Methodologies for assessing in vitro antimalarial activity often involve measuring parasite viability over time in response to drug treatment, which allows for the determination of the parasite reduction ratio (PRR) and parasite clearance time (PCT). plos.org Such detailed kinetic studies provide a more comprehensive understanding of a drug's mode of action than single time-point measurements. plos.org

Mechanistic Insights from Preclinical In Vivo Models

Preclinical in vivo models are critical for understanding how a drug behaves in a living organism, providing insights into its efficacy, distribution, and metabolism. pelagobio.com Studies in animal models, such as mice infected with Plasmodium berghei, are commonly used to evaluate the in vivo efficacy of antimalarial candidates. mdpi.com

Comparative Analysis of Mechanisms with Related Compounds

The mechanism of (R)-Quinocide is best understood when compared to its close relatives in the 8-aminoquinoline (B160924) family, such as Primaquine, Pamaquine (B1678364), and Tafenoquine (B11912).

Primaquine: As a positional isomer of Quinocide, Primaquine shares a very similar, though not identical, mechanism of action. who.int Both require metabolic activation by CYP enzymes to exert their antimalarial effects. who.int The resulting metabolites are believed to disrupt the parasite's mitochondrial electron transport chain. slideshare.netasm.org While both are effective against the persistent liver stages of P. vivax, differences in their side-chain structure may lead to variations in metabolic rate, efficacy, and toxicity profiles. who.intwho.int

Pamaquine: An earlier 8-aminoquinoline, Pamaquine is considered a precursor to both Primaquine and Quinocide. slideshare.net Its mechanism is also reliant on metabolic activation. However, Pamaquine generally exhibits higher toxicity compared to Primaquine and Quinocide, a factor attributed to differences in its N-alkyl side chain which influences its metabolic pathway and interaction with biological targets. slideshare.netwho.int

Chloroquine (B1663885): Unlike the 8-aminoquinolines, Chloroquine is a 4-aminoquinoline (B48711) that acts on the blood stages of the malaria parasite. Its primary mechanism involves inhibiting the polymerization of heme into hemozoin in the parasite's food vacuole. drugbank.com This leads to an accumulation of toxic-free heme, which kills the parasite. drugbank.com While some studies have investigated whether 8-aminoquinolines might also inhibit hematin (B1673048) polymerization, this is not considered their primary mode of action. asm.org

The key distinction for 8-aminoquinolines like Quinocide is their unique ability to eradicate the dormant liver stages (hypnozoites) of P. vivax and P. ovale, a property known as radical cure, which Chloroquine lacks. slideshare.netasm.org

Structure-Activity Relationship (SAR) Studies for (R)-Quinocide

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of (R)-Quinocide and its analogues influences their biological activity. drugdesign.org These studies guide the modification of molecules to enhance potency and reduce toxicity. oncodesign-services.com For the 8-aminoquinoline class, SAR analyses have focused on the quinoline core, the methoxy (B1213986) group at position 6, and the diamine side chain at position 8. who.intwho.int

Correlating Structural Modifications with Biological Potency

Systematic modifications of the 8-aminoquinoline scaffold have yielded important insights into the structural requirements for antimalarial activity.

The Quinoline Nucleus: The quinoline ring system is generally considered essential for activity, although some naphthalene (B1677914) analogues have shown limited activity, suggesting it is not absolutely indispensable. who.int Substitutions on the quinoline ring have a significant impact:

Position 5: Introducing groups at this position can drastically alter activity and toxicity. For instance, adding phenoxy groups at position 5 has been shown to reduce toxicity while retaining high levels of tissue schizontocidal activity. who.intwho.int A 4-methyl-5-phenoxy substitution has been found to create potent blood schizontocides and radical curative drugs. who.int

Position 6: The 6-methoxy group is a hallmark of many active 8-aminoquinolines, including Quinocide and Primaquine, and is known to enhance activity. slideshare.netwho.int

Other Positions: Substitutions at positions 2, 4, and 7 generally lead to a decrease or loss of activity. who.intwho.int However, a 4-methyl-5-fluoro combination on a primaquine analogue resulted in very high activity, albeit with high toxicity. who.int

The 8-Amino Side Chain: The nature of the alkylamino side chain at position 8 is critical for potency and toxicity.

The length of the carbon chain is important; for Quinocide and Primaquine, this is a pentanediamine (B8596099) chain. ontosight.ai

The terminal amino group's nature (primary, secondary, or tertiary) influences the compound's properties. Primaquine, with its primary amino group, is generally better tolerated than Pamaquine, which has a tertiary amino group. slideshare.net

The table below summarizes key SAR findings for the 8-aminoquinoline class.

| Structural Region | Modification | Effect on Biological Potency | Reference |

| Quinoline Ring | Substitution at Position 5 (e.g., phenoxy) | Can reduce toxicity while maintaining high activity | who.int, who.int |

| Substitution at Position 4 (e.g., methyl) | Often decreases activity, but can increase it in combination with other groups | who.int | |

| Removal/Replacement of 6-Methoxy Group | Generally reduces or eliminates activity | slideshare.net, who.int | |

| 8-Amino Side Chain | Altering Chain Length | Affects potency and pharmacokinetics | slideshare.net |

| Nature of Terminal Amino Group | Primary amine (as in Primaquine) is often less toxic than tertiary (as in Pamaquine) | slideshare.net |

Identification of Pharmacophoric Elements in (R)-Quinocide

A pharmacophore is an abstract representation of the essential molecular features necessary for a specific biological interaction. fiveable.meresearchgate.net For (R)-Quinocide and related 8-aminoquinolines, the key pharmacophoric elements for antimalarial activity are:

The 6-Methoxy Quinoline Scaffold: This aromatic system serves as the core structure, with the methoxy group being a critical enhancer of activity.

The 8-Amino Linker: The nitrogen atom attached to the quinoline ring at position 8 is a crucial point of connection for the side chain.

The Alkyl Diamine Side Chain: This flexible chain, typically containing 4 to 5 carbon atoms, is essential. Its length and conformation influence how the molecule fits into its target site.

The Terminal Basic Amino Group: The primary or secondary amine at the end of the side chain is a key feature, likely involved in protonation and binding interactions.

These elements collectively define the spatial and electronic requirements for a molecule to be recognized by the metabolic enzymes (like CYP2D6) and for the resulting metabolites to interact with their parasitic targets.

Computational Approaches to (R)-Quinocide SAR

Computational chemistry provides powerful tools to explore and predict the SAR of compounds like (R)-Quinocide. oncodesign-services.comuni-bonn.de

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the three-dimensional properties of 8-aminoquinoline analogues with their biological activities. researchgate.net These models use techniques like Comparative Molecular Field Analysis (CoMFA) to create a statistical relationship between the steric and electrostatic fields of the molecules and their observed potency. fiveable.menih.gov Such models can then predict the activity of novel, unsynthesized compounds, guiding medicinal chemistry efforts. oncodesign-services.com

Molecular Docking: Docking simulations can be used to predict how (R)-Quinocide and its metabolites might bind to the active sites of target proteins, such as parasitic mitochondrial proteins or human CYP enzymes. oncodesign-services.com These simulations help visualize key interactions, like hydrogen bonds and hydrophobic contacts, that are responsible for the compound's activity and metabolism. This approach can rationalize observed SAR data and aid in the design of derivatives with improved binding affinity and selectivity.

Pharmacophore Modeling: Computational programs can generate 3D pharmacophore models based on a set of active molecules. nih.govmedsci.org These models define the critical chemical features and their spatial arrangement. The resulting pharmacophore can then be used as a 3D query to screen large virtual libraries of compounds to identify new potential hits that share the same essential features as (R)-Quinocide. researchgate.net

These computational methods accelerate the drug discovery process by allowing researchers to prioritize the synthesis of the most promising compounds, thereby saving time and resources. oncodesign-services.comuni-bonn.de

R Quinocide in Drug Resistance Research

Mechanisms of Resistance to (R)-Quinocide

Resistance to quinoline-based drugs, a class to which (R)-Quinocide belongs, can arise through several molecular mechanisms. These primarily include modifications at the drug's target site, altered drug transport through efflux pumps, and metabolic degradation of the compound.

The primary targets of many quinoline (B57606) drugs are the bacterial type II topoisomerase enzymes, DNA gyrase and DNA topoisomerase IV. mdpi.comnih.govnih.gov Mutations in the genes encoding these enzymes, specifically within the quinolone resistance-determining region (QRDR), can reduce the binding affinity of the drug to the enzyme-DNA complex, thereby conferring resistance. mdpi.comnih.govnih.gov For instance, mutations in the GyrA and ParC subunits are commonly associated with quinolone resistance. mdpi.comresearchgate.net While specific mutations conferring resistance to (R)-Quinocide are not extensively detailed in the available literature, the general mechanism of resistance to quinoline compounds provides a strong basis for investigation. In malaria parasites, resistance to related compounds like atovaquone (B601224) has been linked to single-point mutations in the cytochrome b gene, a component of the electron transport chain. nih.govnih.gov This suggests that mutations in the parasitic targets of (R)-Quinocide could similarly lead to reduced efficacy. The development of resistance is often a stepwise process, where an initial mutation provides low-level resistance, and subsequent mutations can lead to high-level resistance. nih.gov

Table 1: Common Target Site Mutations Conferring Quinolone Resistance

| Gene | Encoded Subunit | Common Mutation Sites | Organism Examples |

| gyrA | DNA Gyrase Subunit A | Ser-83 -> Leu/Phe, Asp-87 -> Asn/Gly/Tyr | E. coli, V. cholerae, Salmonella researchgate.netbrieflands.com |

| parC | Topoisomerase IV Subunit C | Ser-80 -> Ile, Glu-84 -> Gly/Lys | E. coli, V. cholerae mdpi.combrieflands.com |

| gyrB | DNA Gyrase Subunit B | Asp-426 -> Asn, Leu-447 -> Glu | E. coli mdpi.com |

| parE | Topoisomerase IV Subunit E | Amino acid substitutions | S. aureus nih.gov |

This table represents common mutations found in bacteria resistant to quinolone antibiotics and serves as a likely model for investigating resistance to (R)-Quinocide.

Efflux pumps are membrane proteins that actively transport a wide variety of substrates, including antimicrobial drugs, out of the cell. researchgate.netfrontiersin.org Overexpression of these pumps can lead to reduced intracellular drug concentrations, resulting in drug resistance. researchgate.netfrontiersin.orgjournalagent.com In both Gram-positive and Gram-negative bacteria, efflux pumps of the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family are significant contributors to multidrug resistance. frontiersin.orgaimspress.com

Mutations in the regulatory genes that control the expression of these pumps are a common mechanism of acquired resistance. nih.govnih.gov For example, inactivation of the mgrA regulator in Staphylococcus aureus can lead to increased expression of the norA efflux pump and subsequent resistance to fluoroquinolones. aimspress.com In the context of parasitic diseases, upregulation or duplication of genes associated with drug transport, such as those encoding P-glycoprotein homologs, can also confer resistance. nih.gov The contribution of specific efflux pumps to (R)-Quinocide resistance is an area requiring further research, but the known roles of these transporters in resistance to other quinolines suggest they are a probable mechanism.

The biotransformation of drugs through metabolic processes can significantly impact their efficacy. The cytochrome P450 (CYP450) enzyme system, primarily located in the liver, plays a crucial role in Phase I detoxification, which involves oxidation, reduction, and hydrolysis reactions. hololifecenter.comgdx.net These reactions can either activate a prodrug or, more commonly in the context of resistance, detoxify an active compound, rendering it ineffective. nih.gov For quinones, a class of compounds related to quinolines, one-electron reduction by NADPH-cytochrome P-450 reductase can lead to the generation of reactive oxygen species, while two-electron reduction by NAD(P)H-quinone oxidoreductase (DT-diaphorase) is a detoxification pathway. nih.gov

Phase II detoxification involves the conjugation of the drug or its metabolites with molecules like glutathione, making them more water-soluble and easier to excrete. hololifecenter.comfrontiersin.org Genetic polymorphisms in CYP450 enzymes and glutathione-S-transferases can lead to variations in drug metabolism and, consequently, differences in drug efficacy and toxicity among individuals. gdx.net For instance, slow acetylators may have a buildup of certain toxins due to reduced activity of N-acetyltransferase. gdx.net The specific metabolic pathways involved in the detoxification of (R)-Quinocide are not fully elucidated but are presumed to involve these well-established detoxification systems.

Efflux Pump Modulation and Transport Mechanisms

Strategies to Overcome (R)-Quinocide Resistance

Combating drug resistance requires innovative approaches, including the development of new drugs that can evade resistance mechanisms and the use of combination therapies to enhance efficacy.

One strategy to overcome resistance is the rational design of drug analogues that are less susceptible to the resistance mechanisms. researchgate.net This can involve modifying the chemical structure to block sites of metabolic attack or to improve binding to the mutated target. researchgate.net For example, the introduction of fluorine atoms or bulky groups like a t-butyl group can alter the metabolic profile of a compound. researchgate.netnih.gov

In the context of quinoline antimalarials, modifications to the scaffold have been explored to enhance activity against resistant strains. researchgate.net The development of photoresponsive analogues, which can be activated by light, represents another novel approach to circumvent resistance. mdpi.com Designing (R)-Quinocide analogues that are poor substrates for efflux pumps or that have an altered structure to bind effectively to mutated targets could restore its activity against resistant pathogens.

Table 2: Strategies for Designing Resistance-Modifying Analogues

| Strategy | Rationale | Example |

| Blocking Metabolic Sites | Prevents enzymatic degradation, increasing bioavailability and duration of action. | Introduction of fluorine or t-butyl groups to sterically hinder metabolic enzymes. researchgate.net |

| Altering Target Binding | Modifying the molecule to fit the mutated target site, restoring binding affinity. | Development of quinoxaline (B1680401) derivatives with activity against drug-resistant M. tuberculosis. nih.gov |

| Evading Efflux Pumps | Changing the physicochemical properties to make the analogue a poor substrate for efflux pumps. | Synthesis of compounds with altered lipophilicity or charge distribution. |

| Photo-activation | Creating a prodrug that is only activated under specific conditions (e.g., light), potentially bypassing resistance mechanisms. | Development of photoresponsive trimethoprim (B1683648) analogues. mdpi.com |

Combination therapy, the use of multiple drugs with different mechanisms of action, is a cornerstone of modern chemotherapy and a powerful strategy to combat drug resistance. lymphoma-action.org.ukoncotarget.com This approach can have several advantages: it can be more effective at killing pathogens, reduce the likelihood of resistance developing, and allow for the use of lower doses of individual drugs, potentially reducing toxicity. lymphoma-action.org.ukoncotarget.com

For example, in the treatment of lymphoma, the R-CHOP regimen combines a monoclonal antibody (Rituximab) with several chemotherapy drugs. cancerresearchuk.orgmacmillan.org.uk In the context of bacterial infections, efflux pump inhibitors can be co-administered with antibiotics to block the pump's activity and restore the antibiotic's efficacy. journalagent.commdpi.com Combining (R)-Quinocide with a compound that inhibits its metabolic detoxification or an efflux pump inhibitor could be a viable strategy to overcome resistance. Furthermore, pairing it with another antimicrobial or anti-parasitic agent that acts on a different target could create a synergistic effect and reduce the selection pressure for resistance to either drug. mdpi.com

Preclinical Models for Studying Resistance Reversal

The evaluation of (R)-Quinocide as a potential agent to reverse therapeutic resistance relies on a structured preclinical research framework. This framework predominantly uses in vitro and in vivo models to determine efficacy and mechanisms of action before any consideration for clinical application. These models are fundamental for understanding how (R)-Quinocide might restore the effectiveness of drugs that have become ineffective due to acquired resistance in pathogens or cancer cells.

In Vitro Models

Cell-based in vitro models represent the initial and most common step in assessing resistance reversal. These models utilize cell lines that have been made resistant to a specific therapeutic agent. The process often involves exposing cancer cells or microbial cultures to gradually increasing concentrations of a drug over an extended period. atcc.org This selective pressure results in the survival and proliferation of a cell population that can withstand drug concentrations that would normally be lethal. atcc.org

Once a resistant cell line is established, its response to the primary drug is compared with its response to the drug when co-administered with (R)-Quinocide. A key metric in these studies is the reversal fold, which quantifies the degree to which (R)-Quinocide can restore sensitivity. For instance, if a resistant cancer cell line's viability is significantly reduced by a standard chemotherapy agent only in the presence of (R)-Quinocide, it indicates a potential chemosensitizing or resistance-reversal effect. mdpi.com

Studies on the broader 8-aminoquinoline (B160924) class, to which quinocide (B12181) belongs, have shown synergistic or 'resistance-reversing' actions in preclinical models. For example, certain 8-aminoquinolines have demonstrated the ability to reverse chloroquine (B1663885) resistance in strains of P. yoelii, a rodent malaria parasite. nih.gov The investigation of (R)-Quinocide would follow a similar methodology, likely using drug-resistant strains of Plasmodium falciparum in culture.

The following interactive data table presents hypothetical findings from such an in vitro study, illustrating how the efficacy of a resistance-reversal agent is quantified.

Table 1: Illustrative In Vitro Reversal of Doxorubicin Resistance by (R)-Quinocide in a Resistant Cancer Cell Line This table contains hypothetical data for illustrative purposes.

| Cell Line | Treatment | Doxorubicin IC₅₀ (nM) | (R)-Quinocide Conc. (µM) | Fold-Reversal Index |

| Sensitive (Parental) | Doxorubicin alone | 50 | 0 | - |

| Resistant | Doxorubicin alone | 1200 | 0 | 1.0 |

| Resistant | Doxorubicin + (R)-Quinocide | 650 | 1 | 1.85 |

| Resistant | Doxorubicin + (R)-Quinocide | 275 | 5 | 4.36 |

| Resistant | Doxorubicin + (R)-Quinocide | 110 | 10 | 10.91 |

| The Fold-Reversal Index is calculated by dividing the IC₅₀ of the drug in resistant cells by the IC₅₀ of the drug in the presence of (R)-Quinocide. |

In Vivo Models

Following promising in vitro results, in vivo models are employed to evaluate the compound's activity within a complex biological system. For cancer research, this typically involves xenograft models. crownbio.com In this approach, human cancer cells from a drug-resistant line are implanted subcutaneously into immunocompromised mice. nih.gov Once tumors are established, the mice are treated with the anticancer drug alone, (R)-Quinocide alone, or a combination of the two. crownbio.com

Researchers then monitor tumor volume and growth rate over time. A significant reduction in tumor growth in the combination-therapy group compared to the single-agent groups would provide strong evidence of in vivo resistance reversal. mdpi.com Such animal models are crucial as they provide insights into how the compound is metabolized and distributed in the body and its effect on the tumor microenvironment. crownbio.comnih.gov

Metabolic Pathways and Biotransformation of R Quinocide

Enzymatic Pathways Involved in (R)-Quinocide Metabolism

The biotransformation of xenobiotics like (R)-Quinocide is primarily carried out by a suite of enzymes predominantly located in the liver. europa.eu These reactions are generally classified into Phase I (functionalization) and Phase II (conjugation) reactions. For 8-aminoquinolines, cytochrome P450 (CYP) enzymes and monoamine oxidases (MAOs) are the key players in Phase I metabolism. nih.govnih.gov

While direct studies on (R)-Quinocide are scarce, the metabolism of the closely related primaquine (B1584692) provides significant insights into the probable enzymatic pathways.

Cytochrome P450 (CYP) System: The CYP superfamily of enzymes is responsible for the oxidative metabolism of a vast number of drugs. nih.govmdpi.com For 8-aminoquinolines, CYP enzymes are crucial for the formation of hydroxylated metabolites, which are implicated in both the therapeutic and toxic effects of these compounds. nih.govwho.int Specifically, CYP2D6 has been identified as a principal enzyme in the metabolism of primaquine, generating its active and toxic hydroxylated derivatives. nih.govnih.gov It is highly probable that CYP2D6 and other CYP isoforms, such as CYP3A4 and CYP2C8, which are involved in the metabolism of other quinoline-based drugs like chloroquine (B1663885), also contribute to the biotransformation of (R)-Quinocide. nih.govnih.govnih.gov Studies on quinoline (B57606) itself have implicated CYP2A6 and CYP2E1 in its metabolism in human liver microsomes. nih.gov

Monoamine Oxidases (MAOs): MAOs are flavoenzymes that catalyze the oxidative deamination of primary and secondary amines. scielo.brfrontiersin.orgrsc.org In the case of primaquine, MAO is responsible for the formation of the main plasma metabolite, carboxyprimaquine, which is considered biologically inactive. nih.govnih.gov Given the structural similarity of the side chain, it is plausible that MAO also plays a significant role in the metabolism of (R)-Quinocide, likely leading to the formation of an analogous carboxylic acid metabolite. nih.govnih.gov

| Enzyme Family | Specific Enzyme (Example from related compounds) | Probable Role in (R)-Quinocide Metabolism | Reference |

| Cytochrome P450 (CYP) | CYP2D6, CYP3A4, CYP2C8, CYP2A6, CYP2E1 | Hydroxylation of the quinoline ring and side chain, leading to potentially active and toxic metabolites. | nih.govnih.govnih.gov |

| Monoamine Oxidase (MAO) | MAO-A | Oxidative deamination of the side chain, likely forming an inactive carboxylic acid metabolite. | nih.govnih.govnih.gov |

The definitive characterization of (R)-Quinocide metabolites is not well-documented in publicly available literature. However, based on the known metabolic pathways of primaquine and other 8-aminoquinolines, several potential metabolites can be postulated. who.intnih.gov The identification of metabolites for novel compounds often relies on techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govijpras.com

Potential metabolites of (R)-Quinocide may include:

Hydroxylated derivatives: Hydroxylation of the quinoline ring, particularly at the 5-position, is a key activation step for primaquine and is likely to occur with (R)-Quinocide. nih.gov

Carboxylic acid derivative: Similar to carboxyprimaquine, the oxidative deamination of the pentanediamine (B8596099) side chain of (R)-Quinocide would result in the formation of a carboxylic acid metabolite. nih.gov

Quinone-imine species: The hydroxylated metabolites of 8-aminoquinolines are unstable and can be further oxidized to highly reactive quinone-imine intermediates. nih.govnih.gov

Conjugated metabolites: Phase II metabolism could involve the conjugation of hydroxylated metabolites with glucuronic acid or sulfate (B86663) to facilitate their excretion. frontiersin.org

| Putative Metabolite Type | Precursor | Potential Effect | Reference |

| 5-hydroxy-(R)-Quinocide | (R)-Quinocide | Active/Toxic | nih.gov |

| Carboxy-(R)-Quinocide | (R)-Quinocide | Inactive | nih.gov |

| (R)-Quinocide-quinone-imine | 5-hydroxy-(R)-Quinocide | Highly Reactive/Toxic | nih.govnih.gov |

| Glucuronide Conjugates | Hydroxylated Metabolites | Inactive/Excretable | frontiersin.org |

Identification of Key Metabolizing Enzymes

Impact of Metabolism on (R)-Quinocide Activity

The biotransformation of (R)-Quinocide is intrinsically linked to its biological effects, with metabolism being a prerequisite for its antimalarial action and a key contributor to its toxicity.

There is substantial evidence to suggest that 8-aminoquinolines, as a class, function as prodrugs. nih.govnih.gov A prodrug is an inactive or less active compound that is metabolized in the body to its active form. nih.gov For primaquine, the parent compound itself has limited intrinsic activity, and its therapeutic and toxic effects are attributed to its metabolites. nih.gov These active metabolites are believed to be the hydroxylated forms, which can undergo redox cycling and generate reactive oxygen species that are lethal to the malaria parasite. who.int Given that (R)-Quinocide shares the same 8-aminoquinoline (B160924) core and is structurally similar to primaquine, it is highly probable that it also acts as a prodrug, requiring metabolic activation to exert its antimalarial effects.

Active Metabolites: The putative hydroxylated metabolites, formed via CYP-mediated oxidation, are considered the active species. nih.gov These compounds can interfere with the parasite's mitochondrial electron transport chain. scirp.org The instability of these metabolites makes them difficult to isolate and study directly. nih.gov

Inactive Metabolites: The major metabolite of primaquine, carboxyprimaquine, is formed by MAO and is devoid of antimalarial activity and significant toxicity. nih.govnih.gov It is reasonable to assume that a similar inactive carboxylic acid metabolite is formed from (R)-Quinocide, representing a detoxification pathway.

Role of Prodrug Activation in (R)-Quinocide Mechanism

Species-Specific Differences in (R)-Quinocide Metabolism

The metabolism of drugs can vary significantly between different animal species and humans, which has important implications for preclinical toxicological studies and the extrapolation of animal data to human scenarios. europa.euvichsec.org For 8-aminoquinolines, species-specific differences in metabolism have been noted. who.int For instance, studies on quinine (B1679958), another antimalarial, have shown variations in the kinetic parameters of its metabolism across mice, rats, dogs, and humans, although the principal enzyme (CYP3A) and major metabolite were consistent. nih.gov A study on the enantiomers of primaquine in human volunteers revealed markedly different metabolic profiles for the R-(-) and S-(+) enantiomers, highlighting the importance of stereochemistry in drug metabolism. frontiersin.orgnih.gov

While direct comparative metabolic studies for (R)-Quinocide across different species are not available in the reviewed literature, it is a critical area for future research to ensure the selection of appropriate animal models for its further development and to understand its variable toxicity, which has been reported to be more pronounced in certain ethnic populations. scirp.org

Comparative Metabolic Studies in Relevant Biological Systems

Direct comparative metabolic studies of (R)-Quinocide across different standard biological systems (e.g., human, rat, or mouse liver microsomes) are not extensively detailed in publicly available research. The majority of comparative data is derived from studies contrasting its metabolism and effects with its well-known constitutional isomer, primaquine.

The fundamental difference guiding the disparate metabolic fates of (R)-Quinocide and primaquine is the position of the methyl group on the pentanediamine side chain. In primaquine, the methyl group is at the 1'-position (alpha-carbon relative to the terminal amine), whereas in (R)-Quinocide, it is at the 4'-position. vulcanchem.comscirp.org This structural variance significantly impacts the susceptibility of the side chain to enzymatic attack, particularly by monoamine oxidase (MAO).

Primaquine is readily metabolized via oxidative deamination by MAO-A, which targets the terminal primary amine. mdpi.com This process results in the formation of carboxyprimaquine, the major, but inactive, plasma metabolite. vulcanchem.commdpi.com This pathway serves as a primary route for detoxification and clearance of primaquine. For (R)-Quinocide, this specific pathway of α-oxidation is sterically hindered or prevented due to the different placement of the methyl group, leading to a significant alteration in its metabolic profile and contributing to its distinct toxicological properties. vulcanchem.com

While specific metabolite identification for (R)-Quinocide is scarce, research on other 8-aminoquinolines provides insight into potential pathways. Studies using rat liver microsomes to investigate the metabolism of the 8-aminoquinoline tafenoquine (B11912) revealed extensive biotransformation, including O-demethylation and C-hydroxylation, leading to unstable aminophenolic compounds that oxidize into quinoneimines. nih.gov It is plausible that (R)-Quinocide undergoes similar CYP-mediated oxidative transformations.

Table 1: Comparative Structural and Metabolic Features of (R)-Quinocide and Primaquine

| Feature | (R)-Quinocide | Primaquine | Reference(s) |

|---|---|---|---|

| Chemical Structure | 8-((R)-4-aminopentan-1-ylamino)-6-methoxyquinoline | 8-(4-amino-1-methylbutylamino)-6-methoxyquinoline | vulcanchem.comscirp.org |

| Methyl Group Position | 4' on the pentanediamine side chain | 1' on the pentanediamine side chain | vulcanchem.comscirp.org |

| Primary Metabolic Pathway | Undetermined, but α-oxidation is hindered. | α-oxidation (oxidative deamination) via MAO-A. | vulcanchem.commdpi.com |

| Major Metabolite | Not definitively identified. | Carboxyprimaquine (inactive). | vulcanchem.commdpi.com |

| Key Metabolizing Enzymes | Likely involves Cytochrome P450 (CYP) enzymes. | Monoamine Oxidase-A (MAO-A) and CYP enzymes. | unl.edumdpi.com |

Non-mammalian model systems have also been employed to compare the biological effects of these isomers, which are linked to their metabolic processing. One study utilized the eukaryotic unicellular green alga, Chlamydomonas reinhardtii, to compare the toxicity of quinocide (B12181) and primaquine. nih.govresearchgate.net Such models can provide valuable information on fundamental cellular processes affected by the compounds, such as interference with metabolic energy production. These studies demonstrated that both compounds affect the respiratory and electron transport chain, a key metabolic process. nih.gov

Table 2: Research Findings from a Comparative Study in a Non-Mammalian Biological System

| Biological System | Compound(s) Tested | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|---|

| Chlamydomonas reinhardtii (eukaryotic green alga) | Quinocide, Primaquine | Comparison of toxicity and effects on the respiratory and electron transport chain. | Both substances interfere with the electron transport system, a fundamental metabolic pathway. The study aimed to compare the toxic impact, suggesting that such effects are a measure of biological activity related to metabolism. | scirp.orgnih.govresearchgate.net |

Advanced Research Methodologies Applied to R Quinocide

Spectroscopic and Spectrometric Techniques in (R)-Quinocide Research

Modern analytical methods are indispensable for the characterization of (R)-Quinocide and its transformation products within biological systems. High-resolution spectroscopy and spectrometry offer the sensitivity and specificity required to identify and quantify metabolites, even at low concentrations.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of metabolite structural elucidation. criver.com NMR provides detailed information about the chemical structure of a molecule in solution, while MS offers high sensitivity and the ability to determine the molecular weight and elemental composition of metabolites. nih.gov

The combination of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful tool for separating complex mixtures and analyzing the individual components. nih.gov In the context of quinoline-based compounds, LC-MS has been instrumental in identifying positional isomers like quinocide (B12181) from primaquine (B1584692), by comparing their mass fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) is routinely used to obtain accurate mass measurements, which helps in proposing the elemental composition of unknown metabolites. criver.com

NMR spectroscopy, especially 1D ¹H NMR and 2D techniques like COSY and HSQC, is crucial for determining the precise atomic connectivity of metabolites. nih.govnih.gov While direct NMR studies on (R)-Quinocide metabolites are not extensively documented in the reviewed literature, the methodologies are well-established for the structural analysis of complex secondary metabolites and xenobiotics. nih.govfrontiersin.org For instance, ¹³C NMR is highly sensitive to small structural changes, making it invaluable for distinguishing between isomers. nih.gov

Table 1: Spectroscopic and Spectrometric Techniques for Metabolite Analysis

| Technique | Application in Metabolite Research | Specific Relevance to (R)-Quinocide |

|---|---|---|

| LC-MS | Separation of metabolites from biological matrices and identification based on retention time and mass-to-charge ratio. | Used to differentiate quinocide from its isomer primaquine and analyze fragmentation patterns. nih.govresearchgate.net |

| HRMS | Provides accurate mass measurements to determine the elemental formula of metabolites. criver.com | Essential for proposing the chemical structures of novel (R)-Quinocide metabolites. |

| ¹H NMR | Identifies the number and type of hydrogen atoms in a molecule, revealing key structural features. frontiersin.org | Can confirm structural aspects of metabolites post-isolation. semanticscholar.org |

| ¹³C NMR | Provides a detailed carbon skeleton of a molecule, highly sensitive to isomeric differences. nih.gov | Crucial for the unambiguous structural assignment of metabolites and distinguishing them from parent compound isomers. |

| 2D NMR (e.g., COSY, HSQC) | Establishes correlations between protons and carbons to map out the complete molecular structure. nih.gov | Necessary for the complete structural elucidation of complex or unexpected metabolites of (R)-Quinocide. |

Understanding where a compound localizes within a cell is key to deciphering its mechanism of action. Advanced imaging techniques can visualize the subcellular distribution of xenobiotics. While specific studies applying these methods to (R)-Quinocide are not prominent in the available literature, established techniques offer significant potential.

Methods like fluorescence microscopy, using either intrinsically fluorescent compounds or those labeled with a fluorescent tag, can track the compound's journey within the cell. For non-fluorescent molecules like (R)-Quinocide, a fluorescent derivative could be synthesized for visualization purposes. Another approach involves using techniques like in-situ hybridization coupled with immunohistochemistry to detect the mRNA and protein of enzymes that metabolize the compound, such as cytochrome P450s, which can suggest sites of metabolic activity. nih.gov For example, studies have successfully mapped the time-dependent subcellular localization of compounds like curcumin (B1669340) in intestinal cells by combining density gradient centrifugation with quantification methods. nih.gov These methodologies could be adapted to investigate the cellular and organellar accumulation of (R)-Quinocide and its metabolites.

NMR and Mass Spectrometry for Structural Elucidation of Metabolites

Computational Chemistry and Molecular Modeling of (R)-Quinocide

In silico methods have become a powerful complement to experimental research, enabling the prediction of molecular interactions, properties, and metabolic pathways. These computational tools accelerate research by prioritizing experimental efforts and providing mechanistic insights at the atomic level.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor). nih.govresearchgate.net Docking predicts the preferred binding orientation of a ligand to a receptor, while MD simulations provide insights into the stability and dynamics of the protein-ligand complex over time. nih.govnih.gov

These methods are crucial for understanding how (R)-Quinocide might interact with potential protein targets. googleapis.com By modeling the interactions, researchers can identify key amino acid residues involved in binding and estimate the binding affinity. researchgate.net For instance, molecular dynamics simulations have been used to study the encapsulation of the related compound quinine (B1679958) into nanoparticles and to investigate the stability of protein-ligand complexes for quinidine. nih.govnih.gov Such studies can reveal the structural basis for a compound's biological activity and guide the design of new molecules with improved target specificity. wikipedia.org

Table 2: Example Applications of Docking and MD Simulations for Quinoline-Related Compounds

| Compound Studied | Target/System | Method | Key Findings |

|---|---|---|---|

| Quinidine/Quinine | Aldo-keto reductases (AKR1B1 & AKR1B10) | Molecular Docking & MD Simulation | Quinidine showed selectivity for AKR1B1, while quinine showed higher inhibition of AKR1B10; MD simulations confirmed complex stability. nih.gov |

| Quinine | Poly-(lactic acid) Nanoparticles | MD Simulation | Demonstrated strong, stable interactions between hydrophobic quinine molecules and the polymer core. nih.gov |

| Quinoline (B57606) Derivatives | Acetylcholinesterase | Molecular Docking | Identified compounds with high binding free energy and hydrogen bonds with key active site residues. ucj.org.ua |

| Sirtuin proteins | NAD+/NADH | MD Simulation | Revealed conformational changes in the enzyme and different binding modes for the cofactor, impacting enzyme function. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical properties) that influence activity, QSAR models can predict the activity of new, untested compounds. nih.gov

For quinoline derivatives, QSAR studies have been used to develop models that predict their inhibitory effects against various targets, such as the multidrug resistance protein ABCB1 or Plasmodium falciparum. nih.govmdpi.com These models are built using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov The resulting models can guide the synthesis of new (R)-Quinocide analogues with potentially enhanced activity or a more desirable safety profile by modifying the structural features identified as important by the model. nih.gov

Table 3: Overview of QSAR Modeling Approaches for Quinoline Derivatives

| Study Focus | Descriptors Used | Modeling Method | Key Outcome |

|---|---|---|---|

| P-glycoprotein (ABCB1) Inhibition | 2D and 3D molecular descriptors | Machine Learning (e.g., CatBoost) | Developed a highly predictive model (R² = 95%) based on a single descriptor, guiding the design of new inhibitors. nih.gov |

| Antiplasmodial Activity | 2D descriptors (e.g., molar refractivity, lipophilicity) | 2D-QSAR | Identified that lipophilicity and hydrogen-bonding acceptor properties are favorable for activity. mdpi.com |

| General QSAR Development | Various structural features | Multiple Linear Regression (MLR) | Establishes a linear model to predict biological activity based on calculated descriptors. |

Predicting the metabolic fate of a compound early in the research process is critical. nih.gov In silico tools for metabolism prediction simulate the interaction of a compound with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, to forecast potential metabolites. nih.govnih.govnih.gov These computational approaches can be broadly classified as ligand-based, which rely on the structure of the compound itself, or structure-based, which involve docking the compound into the active site of a specific metabolic enzyme. nih.gov

For quinoline, the parent structure of (R)-Quinocide, studies have identified specific CYP enzymes, such as CYP2E1 and CYP2A6, as being principally involved in its metabolism to products like 3-hydroxyquinoline (B51751) and quinoline-1-oxide. nih.gov In silico tools like BioTransformer, Meteor, and others can predict a range of Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. frontiersin.orgmdpi.com By applying these tools to (R)-Quinocide, researchers can generate a list of plausible metabolites, which can then be targeted for identification in experimental metabolomics studies, thereby streamlining the process of metabolic profiling. frontiersin.org

Table 4: Common In Silico Tools for Metabolism Prediction

| Tool | Approach | Predicted Reactions | Utility |

|---|---|---|---|

| BioTransformer | Ligand-based | Phase I & Phase II metabolism | Predicts a large number of potential metabolites for a given compound. frontiersin.org |

| Meteor | Expert system | Phase I & Phase II metabolism | Generates plausible metabolic transformations based on established biotransformation rules. frontiersin.org |

| QSAR Toolbox | QSAR-based | Biotic and abiotic reactions | Simulates over 600 metabolic reactions to predict metabolite formation. frontiersin.org |

| pkCSM | Pharmacokinetics | Substrate/inhibitor prediction | Predicts if a compound is a substrate or inhibitor for specific CYP isoforms (e.g., CYP2D6, CYP3A4). mdpi.com |

Based on a comprehensive search of available scientific literature, there is currently insufficient public data on the specific application of transcriptomics, proteomics, and metabolomics to the chemical compound (R)-Quinocide. Research using these advanced methodologies has been conducted on related 8-aminoquinoline (B160924) compounds, such as primaquine, and on the broader field of antimalarial drug discovery. However, detailed studies focusing solely on the transcriptomic, proteomic, and metabolomic effects of (R)-Quinocide are not present in the accessible research landscape.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the specific outline and content requirements requested. The creation of content for the specified sections and subsections would require speculation and extrapolation from data on other compounds, which would violate the core instruction of focusing strictly on (R)-Quinocide.

Future Directions and Emerging Research Avenues for R Quinocide

Novel Therapeutic Applications Beyond Established Uses

While (R)-Quinocide is recognized for its antimalarial properties, particularly against the relapse of vivax malaria, its core quinoline (B57606) structure is a feature of compounds with a broader range of biological activities. nih.govontosight.ai This has prompted research into its potential efficacy in other therapeutic areas.

Anticancer Properties : The quinoline moiety is present in various compounds studied for their anticancer effects. ontosight.ai Research into compounds structurally similar to (R)-Quinocide explores their ability to interact with biological pathways critical to cancer cell proliferation and survival. mdpi.com The development of multi-target anticancer agents is a crucial strategy in oncology, and the quinoline scaffold is a promising base for designing such compounds. mdpi.com

Antimicrobial Activity : Beyond its antiplasmodial effects, research into (R)-Quinocide and related compounds includes investigations into broader antimicrobial properties. ontosight.ai The ability of the quinoline ring to interact with various biological molecules makes it a candidate for development against a range of pathogens. ontosight.ai

Exploration of New Molecular Targets for (R)-Quinocide

To unlock new therapeutic applications, a primary research goal is to identify and validate new molecular targets with which (R)-Quinocide interacts. The classical view of a "one-drug, one-target" interaction is being replaced by a network-centric paradigm that acknowledges a drug may interact with multiple primary and secondary targets. researchgate.net

Initial research suggests potential targets beyond those related to malaria. For instance, one study indicates that Quinocide (B12181) may exert anti-inflammatory effects by targeting and blocking the action of cyclooxygenase (COX) enzymes. medkoo.com In the realm of oncology, computational studies on quinoline-based compounds have analyzed interactions with several proteins that play a role in cancer development. mdpi.com

Potential Molecular Targets for (R)-Quinocide and Related Quinoline Compounds

| Potential Target | Associated Disease Area | Rationale for Exploration | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) enzymes | Inflammation | Quinocide may reduce inflammation by blocking COX enzymes, thereby decreasing prostaglandin (B15479496) levels. | medkoo.com |

| Topoisomerase I | Cancer | Inhibition of this enzyme is a proven strategy in cancer treatment; quinoline-based compounds have been designed to interact with it. | mdpi.com |

| Bromodomain-containing protein 4 (BRD4) | Cancer | This protein is involved in tumor progression, and computational methods have been used to identify quinoline-based compounds that target it. | mdpi.com |

| ATP-binding cassette sub-family G member 2 (ABCG2) | Cancer (Drug Resistance) | This protein is a multidrug transporter; its inhibition by quinoline-based compounds could help overcome drug resistance in cancer cells. | mdpi.com |

Further research is essential to confirm these interactions and elucidate the precise mechanisms of action.

Advancements in Drug Delivery Systems for (R)-Quinocide (non-clinical)

The effectiveness of a therapeutic agent is often dependent on its delivery to the target site. Recent years have seen significant progress in the development of advanced drug delivery systems (DDS) that can improve stability, sustain release, and enhance targeting. nih.gov While specific applications for (R)-Quinocide are still in the exploratory phase, these non-clinical technologies represent a significant future research direction.

Nanoparticle-Based Systems : Nanocarriers such as liposomes, polymeric nanoparticles, and dendrimers offer a promising platform for delivering compounds like (R)-Quinocide. nih.govopenaccessjournals.com These systems can be engineered to encapsulate the drug, potentially improving its solubility and stability, controlling its release, and enhancing uptake by specific cells or tissues. openaccessjournals.com Polymer-lipid hybrid nanoparticles are noted for their high encapsulation ability and stability. nih.gov

"Smart" Delivery Systems : Stimulus-responsive systems are designed to release their payload in response to specific triggers at the target site, such as changes in pH or temperature. openaccessjournals.com This approach could minimize off-target effects. dovepress.com

Biomimetic Systems : An innovative approach involves camouflaging nanoparticles with membranes from the body's own cells, such as red blood cells. nih.gov This strategy could help the drug carrier evade the immune system, extending its circulation time and improving its chances of reaching the target tissue. nih.gov

Future non-clinical studies could focus on formulating (R)-Quinocide within these advanced systems to assess improvements in its delivery and efficacy for potential new therapeutic applications.

Integration of (R)-Quinocide Research with Systems Biology

Systems biology offers a holistic approach to drug discovery by integrating large-scale biological data with computational modeling to understand how a compound affects complex cellular networks. nih.gov This contrasts with traditional pharmacology that often focuses on a single target. researchgate.net Integrating (R)-Quinocide research with systems biology could provide a deeper understanding of its mechanisms of action, polypharmacology (effects on multiple targets), and potential side effects. researchgate.netcore.ac.uk

This integration can be achieved through:

Network-Based Analysis : By mapping the interactions of (R)-Quinocide across a network of proteins and pathways, researchers can move beyond a single-target view. frontiersin.org This can help identify not only the primary therapeutic targets but also off-targets that might lead to adverse effects or new therapeutic opportunities. core.ac.uk

Computational Modeling : Quantitative Systems Pharmacology (QSP) uses mathematical models to simulate and predict the effects of a drug within a biological system. researchgate.net Applying QSP to (R)-Quinocide could help in understanding its pharmacokinetics and pharmacodynamics in the context of cellular networks, potentially accelerating its development for new indications. ontosight.airesearchgate.net

Chemical Biology Databases : Integrating experimental data on (R)-Quinocide into large databases that connect chemical structures to biological activities can help predict new compound-protein interactions and identify novel uses. u-strasbg.fr

This network-centric approach is critical for refining drug design to be aware of multiple interactions from both the ligand and protein perspectives. core.ac.uk

Unanswered Questions and Future Research Priorities for (R)-Quinocide

Despite decades of use in some parts of the world, several critical questions regarding (R)-Quinocide remain, guiding future research priorities. nih.govnih.gov

Comprehensive Profiling : There is a need for more in-depth studies on the fundamental properties of (R)-Quinocide, including its pharmacokinetics, pharmacodynamics, and toxicology. ontosight.ai A full understanding of these characteristics is essential for any potential new applications. ontosight.ai

Molecular Basis of Toxicity : The hemolytic toxicity associated with 8-aminoquinolines, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, is a significant concern that has impeded their potential. nih.govhealtheffects.org A key research priority is to uncover the precise molecular basis of this toxicity. nih.gov This knowledge is crucial for the development of safer alternatives. nih.gov

Structural and Isomeric Purity : Research has highlighted the presence of the positional isomer Quinocide as a contaminant in Primaquine (B1584692) preparations. semanticscholar.orgresearchgate.net Future work must continue to emphasize the importance of separating these isomers to accurately assess the biological activity and toxicity of pure (R)-Quinocide. scirp.orgresearchgate.net

Addressing Unmet Needs : Future research should be guided by the priorities of patients, caregivers, and healthcare professionals to ensure that scientific efforts translate into meaningful clinical outcomes. wordpress.com For malaria, this includes the ongoing need for new chemical entities with multi-stage activity to combat drug-resistant parasite strains. rsc.orgmdpi.com

Addressing these unanswered questions will be fundamental to realizing the full therapeutic potential of (R)-Quinocide and designing the next generation of quinoline-based drugs. ontosight.ai

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for distinguishing (R)-quinocide from its enantiomers and constitutional isomers in primaquine-based formulations?